4-{(E)-[(2,5-dimethylphenyl)imino]methyl}-2-nitrophenyl 2,4-dichlorobenzoate
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Overview
Description
4-{(E)-[(2,5-dimethylphenyl)imino]methyl}-2-nitrophenyl 2,4-dichlorobenzoate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 4-{(E)-[(2,5-dimethylphenyl)imino]methyl}-2-nitrophenyl 2,4-dichlorobenzoate typically involves multiple steps. One common method includes the reaction of 2,5-dimethylbenzaldehyde with 2-nitroaniline to form an imine intermediate. This intermediate is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene .
Chemical Reactions Analysis
4-{(E)-[(2,5-dimethylphenyl)imino]methyl}-2-nitrophenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The imine group can be reduced to an amine using reagents like sodium borohydride.
Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{(E)-[(2,5-dimethylphenyl)imino]methyl}-2-nitrophenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar compounds include:
- 4-{(E)-[(2,4-dimethylphenyl)imino]methyl}-2-nitrophenyl 2,4-dichlorobenzoate
- 4-{(E)-[(2,6-dimethylphenyl)imino]methyl}-2-nitrophenyl 2,4-dichlorobenzoate
- 4-{(E)-[(2,5-dimethylphenyl)imino]methyl}-2-nitrophenyl 2,5-dichlorobenzoate
These compounds share similar structural features but differ in the position of the methyl and chloro groups, which can influence their reactivity and applications .
Properties
Molecular Formula |
C22H16Cl2N2O4 |
---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
[4-[(2,5-dimethylphenyl)iminomethyl]-2-nitrophenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C22H16Cl2N2O4/c1-13-3-4-14(2)19(9-13)25-12-15-5-8-21(20(10-15)26(28)29)30-22(27)17-7-6-16(23)11-18(17)24/h3-12H,1-2H3 |
InChI Key |
HLUHYHGXGIRLAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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